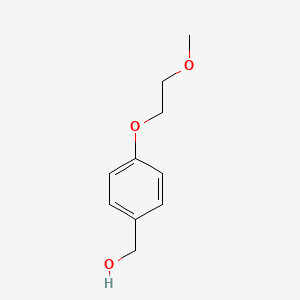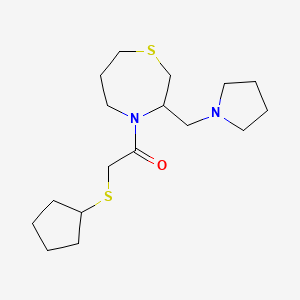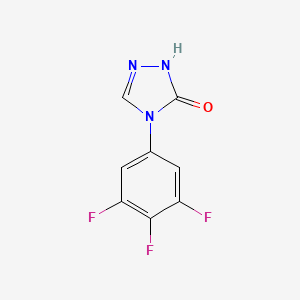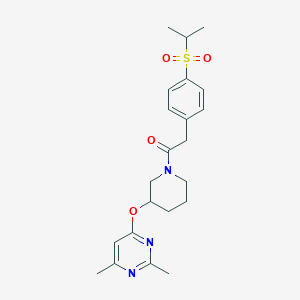
(4-(2-Methoxyethoxy)phenyl)methanol
Vue d'ensemble
Description
“(4-(2-Methoxyethoxy)phenyl)methanol” is an organic compound . It is a derivative of methanol, which is an alcohol. Alcohols are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom .
Molecular Structure Analysis
The molecular formula of “(4-(2-Methoxyethoxy)phenyl)methanol” is C10H14O3 . This indicates that the compound contains 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Chiral Auxiliary in Asymmetric Synthesis
(4-(2-Methoxyethoxy)phenyl)methanol has been explored as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. Its use in bidentate chelation-controlled alkylation of glycolate enolate demonstrates its potential in stereoselective synthesis (Jung, Ho, & Kim, 2000).
Antimicrobial Activity
Research into novel compounds derived from (4-(2-Methoxyethoxy)phenyl)methanol has shown significant antibacterial and antifungal activities. These studies include structure-based investigations and molecular modeling to understand the efficacy of these compounds (Mandala et al., 2013).
Enantioselective Epoxidation
The compound has been used as a catalyst in the enantioselective epoxidation of α,β-enones, yielding high enantioselectivities at room temperature. This highlights its role in facilitating specific chemical reactions with high stereocontrol (Lu, Xu, Liu, & Loh, 2008).
Electrosynthesis
In electrosynthesis, the compound's derivative has shown promise in the anodic α-methoxylation of phenyl sulfide, demonstrating its utility in the field of electrochemistry (Furuta & Fuchigami, 1998).
Memory of Chirality via Acyliminium Ions
(4-(2-Methoxyethoxy)phenyl)methanol has been involved in studies exploring the memory of chirality, particularly in reactions involving acyliminium ions. These studies contribute to the understanding of stereochemical outcomes in organic reactions (Wanyoike, Onomura, Maki, & Matsumura, 2002).
Crystal Structure Analysis
The compound has been used in crystal structure analysis, providing insights into molecular configurations and intermolecular interactions (Li, Wang, & Chen, 2001).
Probing Surface Sites of Metal Oxide Catalysts
Studies have used methanol derivatives to probe the nature of surface sites of metal oxide catalysts. This research is crucial in understanding catalyst behavior in various reactions (Wu, Li, Mullins, & Overbury, 2012).
Propriétés
IUPAC Name |
[4-(2-methoxyethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHXZVIRFQPRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)
![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)




![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)
![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)
![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2391963.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)

![6-((2,5-dimethylbenzyl)thio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391970.png)

![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)